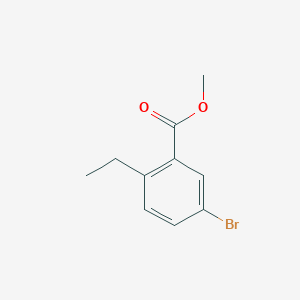

Methyl 5-bromo-2-ethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMZTCOVKDJUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657932 | |

| Record name | Methyl 5-bromo-2-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439937-54-9 | |

| Record name | Methyl 5-bromo-2-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-2-ethylbenzoate

This guide provides a comprehensive technical overview of Methyl 5-bromo-2-ethylbenzoate (CAS No. 439937-54-9), a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its physicochemical properties, logical synthesis strategies, characterization, and its strategic applications as a versatile building block in modern synthetic chemistry.

Introduction and Strategic Importance

This compound is a substituted aromatic compound featuring a bromine atom and an ethyl group on the benzene ring, with a methyl ester functional group. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. The bromine atom serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions, while the ethyl and methyl ester groups modulate the electronic properties and steric environment of the molecule.

Its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the synthesis of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), a cutting-edge area in drug discovery aimed at targeted protein degradation.[1] While direct applications in marketed drugs are not yet prominent, its structural motif is analogous to intermediates used in the synthesis of significant pharmaceutical agents. For instance, the closely related compound, 5-bromo-2-methylbenzoic acid, is a known precursor in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor for treating type 2 diabetes.[2] This highlights the potential of the 5-bromo-2-alkylbenzoic acid scaffold in developing new therapeutic agents.

Physicochemical and Computed Properties

A clear understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 439937-54-9 | [1][3][4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3][5] |

| Molecular Weight | 243.10 g/mol | [3][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Benzoic acid, 5-bromo-2-ethyl-, methyl ester | [3][5] |

| Typical Purity | ≥98% | [1][3] |

| Storage Conditions | Store at room temperature | [1][3] |

| XLogP3 (Computed) | 3.3 | [5] |

| Topological Polar Surface Area | 26.3 Ų | [3][5] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis Strategy: Fischer-Speier Esterification

While multiple synthetic routes can be envisioned, a robust and scalable method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 5-bromo-2-ethylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.

The causality behind this choice is clear: the reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. Using methanol as the solvent ensures a large molar excess, driving the equilibrium towards the formation of the methyl ester product, in accordance with Le Châtelier's principle.

Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-ethylbenzoic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 eq, serving as both reactant and solvent).

-

Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water. This will precipitate the crude ester and dilute the acid.

-

Workup - Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step removes the acid catalyst and any unreacted carboxylic acid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude ester by silica gel column chromatography to obtain this compound of high purity.

Caption: Fischer Esterification workflow for this compound.

Spectroscopic Characterization Profile (Expected)

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~7.8-7.2 (3H, m, Ar-H), 3.85 (3H, s, -OCH₃), 2.8 (2H, q, -CH₂CH₃), 1.2 (3H, t, -CH₂CH₃). The aromatic protons will show splitting patterns consistent with a 1,2,4-trisubstituted ring. |

| ¹³C NMR | δ (ppm): ~168 (C=O), ~140-120 (6C, Ar-C, including C-Br), ~52 (-OCH₃), ~25 (-CH₂CH₃), ~15 (-CH₂CH₃). |

| Mass Spec (EI) | m/z: Molecular ion peaks at 242/244 corresponding to the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio, which is a characteristic signature for a monobrominated compound. |

| IR Spectroscopy | ν (cm⁻¹): ~1720 (strong, C=O stretch of ester), ~3000-2850 (C-H aliphatic stretch), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch), ~600-500 (C-Br stretch). |

Applications in Advanced Synthesis

The true value of this compound lies in its capacity as a versatile building block. The bromine atom is the key to its utility, providing a reactive site for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: This is the most significant application area. The C-Br bond can readily participate in reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

These reactions are fundamental in pharmaceutical chemistry for assembling complex molecular architectures from simpler precursors.[7][8] The ability to selectively functionalize the bromine position allows for the late-stage introduction of diverse chemical groups, which is a powerful strategy in lead optimization during drug discovery.

Caption: Schematic of a Suzuki coupling reaction using the title compound.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed. Based on data for structurally similar compounds, the following precautions are advised:[6][9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.

Conclusion

This compound is more than just a chemical on a supplier's list; it is a strategically designed intermediate offering significant potential for innovation in pharmaceutical and materials science. Its combination of a reactive bromine handle and modulating alkyl/ester groups provides chemists with a reliable and versatile tool for constructing complex molecules. Understanding its properties, synthesis, and reactive potential is key to unlocking its full utility in research and development.

References

-

Oakwood Chemical. This compound, min 98%, 100 mg. [Link]

-

Sunway Pharm Ltd. This compound - CAS:439937-54-9. [Link]

-

PubChem. This compound | C10H11BrO2 | CID 44226584. [Link]

-

PubChem. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. [Link]

- Google Patents.

-

Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound - CAS:439937-54-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | C10H11BrO2 | CID 44226584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 439937-54-9 | methyl 5-bromo-2-ethyl-benzoate - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded overview of the synthesis of Methyl 5-bromo-2-ethylbenzoate, a key intermediate in the preparation of various pharmaceutically active compounds. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the two primary stages of the synthesis: the regioselective bromination of 2-ethylbenzoic acid and the subsequent Fischer esterification. By offering a blend of theoretical principles and practical, field-proven methodologies, this guide aims to equip researchers with the necessary knowledge to efficiently and safely produce this valuable chemical entity.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a range of complex organic molecules, particularly within the pharmaceutical industry. Its substituted benzene ring provides a versatile scaffold for further chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. The strategic placement of the bromo, ethyl, and methyl ester functionalities allows for a variety of coupling reactions and other transformations, enabling the construction of intricate molecular architectures. A notable application of a similar compound, 5-bromo-2-methylbenzoic acid, is in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] This highlights the importance of developing robust and scalable synthetic routes to this class of compounds.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be logically approached through a two-step sequence starting from the commercially available 2-ethylbenzoic acid.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Overall reaction for the synthesis of 5-bromo-2-ethylbenzoic acid.

Detailed Experimental Protocol for Bromination

This protocol is adapted from established methods for the bromination of similar 2-alkylbenzoic acids. [1][2] Materials:

-

2-Ethylbenzoic Acid

-

Concentrated Sulfuric Acid (98%)

-

Bromine

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

In a fume hood, carefully add 2-ethylbenzoic acid to a flask containing concentrated sulfuric acid, ensuring the mixture is well-stirred until the solid dissolves completely.

-

Cool the mixture in an ice bath.

-

Slowly add bromine dropwise to the cooled solution while maintaining vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to keep the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

Dry the crude product.

Purification by Recrystallization

The crude product will likely be a mixture of 5-bromo-2-ethylbenzoic acid and the 3-bromo isomer. [1]Purification can be achieved by recrystallization from a suitable solvent, such as ethanol. [2] Procedure:

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals to obtain pure 5-bromo-2-ethylbenzoic acid.

| Parameter | Value | Reference |

| Starting Material | 2-Ethylbenzoic Acid | N/A |

| Reagents | Bromine, Conc. H₂SO₄ | [1][2] |

| Reaction Time | Several hours | [2] |

| Work-up | Precipitation in ice-water | [2] |

| Purification | Recrystallization from ethanol | [1][2] |

Table 1: Summary of Reaction Conditions for the Synthesis of 5-Bromo-2-ethylbenzoic Acid.

Part II: Synthesis of this compound

The Fischer Esterification Mechanism

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is an equilibrium process. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. [3][4]

Diagram 3: Proposed Reaction Scheme for Fischer Esterification

Caption: Overall reaction for the synthesis of this compound.

Detailed Experimental Protocol for Esterification

This protocol is based on general procedures for Fischer esterification of benzoic acids. [3][5] Materials:

-

5-Bromo-2-ethylbenzoic Acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)

Procedure:

-

Dissolve 5-bromo-2-ethylbenzoic acid in a large excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Pour the residue into a separatory funnel containing water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any unreacted acid and the catalyst), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Purification of the Final Product

The crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-ethylbenzoic Acid | N/A |

| Reagents | Methanol, Conc. H₂SO₄ (catalyst) | [3][5] |

| Reaction Condition | Reflux | [5] |

| Work-up | Liquid-liquid extraction | [3] |

| Purification | Vacuum distillation or column chromatography | N/A |

Table 2: Summary of Reaction Conditions for the Synthesis of this compound.

Characterization and Data

The final product, this compound, and the intermediate, 5-bromo-2-ethylbenzoic acid, should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Bromo-2-ethylbenzoic acid | C₉H₉BrO₂ | 229.07 | 439937-55-0 [6][7] |

| This compound | C₁₀H₁₁BrO₂ | 243.10 | 439937-54-9 [8] |

Table 3: Physicochemical Properties of Key Compounds.

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired and compared with literature values to confirm the structures.

Safety Considerations

-

Bromine: is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Concentrated Sulfuric Acid: is a strong acid and is highly corrosive. It should be handled with care, and appropriate personal protective equipment should be worn. Always add acid to water, never the other way around.

-

Organic Solvents: such as methanol, diethyl ether, and ethyl acetate are flammable. All heating should be done using a heating mantle or a water bath, and no open flames should be present in the laboratory.

-

It is imperative to consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis before commencing any experimental work.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the regioselective bromination of 2-ethylbenzoic acid followed by a Fischer esterification. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the desired product with excellent purity. This guide provides a robust framework for researchers to successfully synthesize this important chemical intermediate, paving the way for its application in the development of novel and impactful pharmaceuticals.

References

- Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.

-

A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Fischer Esterification of Benzoic Acid Lab Manual. Studylib. [Link]

-

Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

-

Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. YouTube. [Link]

-

A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry. [Link]

-

Illustrated Glossary of Organic Chemistry - Fischer esterification. UCLA. [Link]

-

This compound. PubChem. [Link]

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

5-Bromo-2-ethylbenzoic acid. PubChem. [Link]

-

5.310 F17 Experiment 5: Fischer Esterification. DSpace@MIT. [Link]

-

3.2: Purification of Products. Chemistry LibreTexts. [Link]

-

Kinetic Research and Modeling of Benzoic Acid Esterification Process. Voprosy Khimii i Khimicheskoi Tekhnologii. [Link]

-

5-BROMO-2-ETHYLBENZOIC ACID | CAS 439937-55-0. Matrix Fine Chemicals. [Link]

- Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. CN110002989B.

-

Regioselective bromination of fused heterocyclic N-oxides. PubMed. [Link]

Sources

- 1. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 2. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. studylib.net [studylib.net]

- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. 5-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 44597228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-BROMO-2-ETHYLBENZOIC ACID | CAS 439937-55-0 [matrix-fine-chemicals.com]

- 8. This compound | C10H11BrO2 | CID 44226584 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 5-bromo-2-ethylbenzoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-bromo-2-ethylbenzoate (C₁₀H₁₁BrO₂; CAS No. 439937-54-9), a key intermediate in various synthetic applications.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the collective spectroscopic analysis are emphasized throughout.

Introduction: The Structural Elucidation Imperative

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques provide a powerful and non-destructive means to probe the chemical environment of atoms and functional groups within a molecule. For a substituted aromatic compound like this compound, a combination of NMR, IR, and MS is essential to confirm its identity and purity. This guide will dissect the expected spectral features of this compound, drawing upon established principles and comparative data from analogous structures.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly deuterated chloroform (CDCl₃), in a 5 mm NMR tube.[3]

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Rationale for Experimental Choices:

-

Deuterated Solvent: CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its relatively simple residual solvent signals in the ¹H NMR spectrum (a singlet at δ 7.26 ppm).[3][4]

-

TMS: The chemical inertness and single, sharp resonance of TMS make it an ideal internal standard for both ¹H and ¹³C NMR.[3]

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl ester groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | d | 1H | H-6 |

| ~7.4 - 7.5 | dd | 1H | H-4 |

| ~7.1 - 7.2 | d | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.7 - 2.8 | q | 2H | -CH₂CH₃ |

| ~1.2 - 1.3 | t | 3H | -CH₂CH₃ |

Interpretation:

-

Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will appear as distinct signals due to their different electronic environments. The proton ortho to the bromine (H-6) is expected to be the most deshielded, appearing as a doublet. The proton between the bromine and the ethyl group (H-4) will likely be a doublet of doublets, and the proton ortho to the ester (H-3) will be a doublet.

-

Methyl Ester (δ ~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to couple with.

-

Ethyl Group (δ ~2.7-2.8 and ~1.2-1.3 ppm): The ethyl group will give rise to a quartet for the methylene (-CH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the adjacent methylene protons.

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 - 168 | C=O (ester) |

| ~140 - 142 | C-2 (ipso-ethyl) |

| ~135 - 137 | C-4 |

| ~131 - 133 | C-6 |

| ~130 - 132 | C-1 (ipso-ester) |

| ~128 - 130 | C-3 |

| ~120 - 122 | C-5 (ipso-bromo) |

| ~52 - 53 | -OCH₃ |

| ~25 - 27 | -CH₂CH₃ |

| ~14 - 16 | -CH₂CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~166-168 ppm): The ester carbonyl carbon is characteristically found in this downfield region.

-

Aromatic Carbons (δ ~120-142 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the bromine (ipso-bromo) will be shielded relative to the others, while the carbons attached to the ethyl and ester groups (ipso-carbons) will be deshielded. The remaining aromatic carbons will appear in the expected range.

-

Alkyl Carbons (δ ~14-53 ppm): The methyl ester carbon (-OCH₃) will appear around δ 52-53 ppm. The methylene and methyl carbons of the ethyl group will be found further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy (Neat Liquid)

-

Sample Preparation: A drop of the neat liquid sample of this compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin film of the liquid.[5][6]

-

Instrumentation: The salt plates are mounted in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty salt plates is recorded, followed by the spectrum of the sample. The instrument measures the transmittance of infrared radiation through the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Rationale for Experimental Choices:

-

Neat Sample: For a liquid sample, running it "neat" (undiluted) is the simplest method and avoids interference from solvent peaks.[6]

-

Salt Plates: NaCl and KBr are transparent to infrared radiation in the typical mid-IR region (4000-400 cm⁻¹) and are therefore suitable as sample holders.[5]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~3050 - 3100 | Medium | C-H stretch (aromatic) |

| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1720 - 1740 | Strong | C=O stretch (ester) |

| ~1550 - 1600 | Medium | C=C stretch (aromatic ring) |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

| ~1000 - 1100 | Medium | C-Br stretch |

Interpretation:

-

C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the ester carbonyl stretch, expected in the range of 1720-1740 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the ester group will be present in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium intensity peaks in the 1550-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct insertion probe or gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a radical cation (M⁺•), the molecular ion.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Rationale for Experimental Choices:

-

Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation. While this can sometimes lead to the absence of a molecular ion peak, it provides a rich fragmentation pattern that is highly characteristic of the compound's structure and can be used for library matching.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Fragment Ion | Interpretation |

| 242/244 | [C₁₀H₁₁BrO₂]⁺• | Molecular ion (M⁺•) with characteristic bromine isotope pattern |

| 211/213 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 183/185 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 164 | [M - Br]⁺ | Loss of a bromine radical |

| 133 | [M - Br - OCH₃]⁺ | Subsequent loss of the methoxy radical |

Interpretation:

-

Molecular Ion: The molecular ion peak is expected at m/z 242 and 244 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Key Fragmentations: Common fragmentation pathways for aromatic esters include the loss of the alkoxy group and the entire ester group. The loss of the bromine atom is also a likely fragmentation pathway.

Integrated Spectroscopic Workflow and Data Validation

The power of spectroscopic analysis lies in the convergence of data from multiple techniques. The information from NMR, IR, and MS should be mutually supportive to provide a confident structural assignment.

Caption: Workflow for the spectroscopic characterization of a synthetic compound.

This integrated approach ensures the trustworthiness of the structural assignment. For example, the presence of the ethyl and methyl ester groups predicted by NMR should be corroborated by the C-H and C=O stretching vibrations in the IR spectrum and the characteristic fragmentation patterns in the mass spectrum.

Conclusion

This technical guide has presented a detailed spectroscopic profile of this compound. By synthesizing information from foundational principles and data from analogous compounds, a comprehensive and reliable set of predicted NMR, IR, and MS data has been established. The outlined experimental protocols and the rationale behind them provide a framework for the practical acquisition and interpretation of such data. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules, underscoring the critical role of multi-technique spectroscopic analysis in ensuring scientific integrity.

References

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link][5]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Retrieved from [Link][6]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link][3]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

- 1. This compound | C10H11BrO2 | CID 44226584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. chem.washington.edu [chem.washington.edu]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Solubility of Methyl 5-bromo-2-ethylbenzoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Methyl 5-bromo-2-ethylbenzoate, a key intermediate in pharmaceutical and specialty chemical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with a robust framework for predicting its solubility based on fundamental physicochemical principles. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of common organic solvents.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility. This compound (CAS No. 439937-54-9) is a substituted aromatic ester with the molecular formula C₁₀H₁₁BrO₂.[1]

| Property | Value | Source |

| Molecular Weight | 243.10 g/mol | --INVALID-LINK--[1] |

| XLogP3 | 3.3 | --INVALID-LINK--[1] |

| Structure | ||

| --INVALID-LINK-- |

The positive XLogP3 value of 3.3 indicates a significant degree of lipophilicity, suggesting that this compound will generally exhibit higher solubility in nonpolar organic solvents compared to polar ones. The presence of the bromo and ethyl substituents on the benzene ring, along with the methyl ester group, contributes to its overall molecular size and polarity, which are critical determinants of its solubility.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Several factors influence the solubility of organic compounds:

-

Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents, such as alcohols and acetone, are more likely to dissolve polar solutes, while nonpolar solvents, like hexane and toluene, are better suited for nonpolar solutes. The ester functional group in this compound imparts a degree of polarity, but the larger, nonpolar aromatic ring and alkyl substituents dominate its character, rendering it a relatively nonpolar molecule.

-

Molecular Size: Generally, as the molecular size of a solid solute increases, its solubility tends to decrease. Larger molecules have stronger intermolecular forces that must be overcome for dissolution to occur.

-

Temperature: For most solid solutes, solubility increases with temperature. Increased thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent molecules.

-

Hydrogen Bonding: The ability to form hydrogen bonds can significantly enhance solubility in protic solvents like water and alcohols. While the ester group in this compound can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bonds, particularly with itself, but allows for some interaction with protic solvents.[3]

Based on these principles, a qualitative prediction of the solubility of this compound in various organic solvents can be made:

-

High Solubility: Expected in nonpolar to moderately polar aprotic solvents such as toluene, diethyl ether, ethyl acetate, and dichloromethane, where dipole-dipole and van der Waals interactions will be the primary solvation forces.

-

Moderate Solubility: Expected in polar aprotic solvents like acetone and in short-chain alcohols such as methanol and ethanol. While the overall polarity of the solute is low, the ester group can interact with these solvents.

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water and in highly nonpolar aliphatic solvents like hexane at room temperature. The mismatch in polarity with water and the inability of the highly ordered alkane structure of hexane to effectively solvate the aromatic ring will limit solubility.

Experimental Determination of Solubility

To obtain precise, quantitative data, experimental determination of solubility is essential. The following section provides a detailed protocol for the isothermal shake-flask method, a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.

-

This compound: May cause skin and eye irritation.[4][5] Harmful if swallowed.[4] Avoid breathing dust.[4][5]

-

Organic Solvents: Many organic solvents are flammable and may be toxic or irritant. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary study can be conducted to determine the time required to reach a stable concentration.

-

-

Sampling and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Weigh the vial containing the dry solute residue. The difference in weight gives the mass of the dissolved solute.

-

-

Alternative Analysis by HPLC or UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility (g/L) = (mass of solute / volume of solvent) * 1000

-

-

Instrumental Analysis Method:

-

Solubility (g/L) = (concentration of diluted sample from calibration curve) * (dilution factor)

-

-

Thermodynamic Modeling of Solubility

For a more theoretical prediction of solubility, thermodynamic models can be employed. These models often require knowledge of the solute's melting point, enthalpy of fusion, and the activity coefficient of the solute in the solvent.[6][7][8] While a detailed discussion of these models is beyond the scope of this guide, it is important for researchers to be aware of advanced predictive tools such as COSMO-RS, UNIFAC, and machine learning-based models that can provide more quantitative solubility estimates, particularly when experimental data is scarce.[6][7]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the fundamental principles of solubility, researchers can make informed predictions about its behavior in various solvent systems. The detailed experimental protocol provided herein offers a reliable method for obtaining accurate quantitative solubility data, which is crucial for the successful design and optimization of synthetic routes, purification processes, and formulation development in the pharmaceutical and chemical industries.

References

- 1. This compound | C10H11BrO2 | CID 44226584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 5-bromo-2-ethylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for Methyl 5-bromo-2-ethylbenzoate (CAS No. 439937-54-9). Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical chemical principles with practical, field-proven methodologies for maintaining the integrity of this halogenated aromatic ester. We will explore the primary degradation mechanisms—hydrolysis and photolysis—and provide a robust framework for experimental stability assessment through forced degradation studies. The recommendations herein are designed to ensure the long-term purity and reliability of this compound in a research and development setting.

Introduction and Chemical Profile

This compound is a substituted aromatic ester increasingly utilized as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a brominated benzene ring and a methyl ester functional group, dictates its reactivity and stability profile. Understanding these characteristics is paramount for preventing the formation of impurities that could compromise experimental outcomes and the safety of downstream products.

| Property | Value | Source |

| CAS Number | 439937-54-9 | [2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [3] |

| Appearance | Typically a solid or oil | N/A |

| Purity (Typical) | ≥98% | [2] |

This guide will first delve into the theoretical underpinnings of the compound's stability and then provide a detailed experimental protocol for its empirical validation.

Predicted Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its two key functional moieties: the methyl ester group and the carbon-bromine bond on the aromatic ring. These sites represent the most probable points of chemical degradation under common laboratory and storage conditions.

Hydrolytic Degradation

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by both acid and base.[4]

-

Mechanism of Hydrolysis: Under aqueous conditions, the carbonyl carbon of the ester is subject to nucleophilic attack by water. This process is generally slow but is significantly accelerated in the presence of acidic or basic catalysts.

-

Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water.[5]

-

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as hydroxide ions, a direct nucleophilic attack on the carbonyl carbon occurs, forming a tetrahedral intermediate that then collapses to yield the carboxylate salt and methanol.[6] This process is irreversible as the final step involves the deprotonation of the carboxylic acid by the alkoxide, which is a strong base.

-

The primary degradation product of hydrolysis is 5-bromo-2-ethylbenzoic acid . The presence of this impurity can be readily detected using chromatographic techniques like HPLC.

Photolytic Degradation

Aromatic halogenated compounds are known to be sensitive to light, particularly in the UV spectrum.[3] The energy from photons can be sufficient to induce cleavage of the carbon-halogen bond.

-

Mechanism of Photodegradation: For brominated aromatic compounds, the principal photodegradation pathway involves the homolytic cleavage of the carbon-bromine (C-Br) bond.[3][7] This process generates a highly reactive aryl radical and a bromine radical. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction from solvents or other molecules, leading to the formation of debrominated impurities such as Methyl 2-ethylbenzoate . The bromine radical can also lead to further complex reactions. Studies on brominated flame retardants have shown that the C-Br bond on a benzene ring is preferentially cleaved over other bonds in the molecule during photolysis.[3]

This susceptibility to photodegradation underscores the critical importance of protecting the compound from light during storage and handling.

Caption: Predicted primary degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the purity and stability of this compound. While many suppliers suggest storing at "room temperature," a more controlled approach is advisable for long-term stability and use in sensitive applications.[1][2]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and oxidative degradation. While stable at room temperature for short periods, long-term storage at lower temperatures minimizes kinetic activity. |

| Light | Protect from light. Store in amber vials or in the dark. | Prevents photolytic cleavage of the C-Br bond, a primary degradation pathway for brominated aromatics.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture, thereby inhibiting hydrolysis. Also protects against potential long-term oxidation. |

| Container | Tightly sealed, chemically resistant container (e.g., glass). | Prevents leakage and contamination from atmospheric moisture and gases.[7] |

| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and strong bases. | Avoids accelerated chemical degradation. Strong bases will rapidly saponify the ester, while strong acids will catalyze hydrolysis. Strong oxidizers pose a general reactivity risk.[8] |

Experimental Verification: A Forced Degradation Protocol

To empirically determine the stability of this compound and identify its degradation products, a forced degradation (or stress testing) study is essential.[9][10] This involves subjecting the compound to harsh conditions that accelerate decomposition. The resulting data is crucial for developing stability-indicating analytical methods.

Objective

To identify the potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress conditions and to establish a stability-indicating HPLC method.

Materials and Reagents

-

This compound (high purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Methanol (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase)

Experimental Workflow

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or methanol.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. (Base hydrolysis is typically much faster than acid hydrolysis).[6]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Heat at 60°C for 24 hours.

-

Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to photostability chamber conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Also, expose the solid compound to the same conditions.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Separately, heat 1 mL of the stock solution at 80°C for 48 hours.

-

-

Sample Processing:

-

After the specified stress period, cool the samples to room temperature.

-

Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

-

Dilute all stressed samples, along with an unstressed control sample, to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient: Start at a composition that retains the parent compound (e.g., 60% A, 40% B) and ramp up to a high organic concentration (e.g., 5% A, 95% B) to elute all potential degradation products.

-

Detection: Use a Diode Array Detector (DAD) to monitor at multiple wavelengths and a Mass Spectrometer (MS) to aid in the identification of degradation products.[11]

-

Injection Volume: 10 µL.

-

Data Evaluation and Interpretation

The goal is to achieve a target degradation of 5-20% of the parent compound.[10]

-

Specificity: The HPLC method should demonstrate baseline separation between the parent peak and all degradation product peaks.

-

Peak Purity: Use the DAD to assess the spectral purity of the parent peak in the presence of its degradants.

-

Mass Balance: The sum of the assay of the parent compound and the area percentages of all degradation products should ideally be close to 100%, indicating that all major degradants have been detected.

-

Degradant Identification: Use the MS data to propose structures for the observed degradation products. The expected masses for the primary hydrolytic and photolytic degradants should be monitored.

Conclusion

This compound is a moderately stable compound that is primarily susceptible to degradation via hydrolysis of its ester functional group and photolysis of its carbon-bromine bond. To ensure its integrity, particularly for long-term storage and use in sensitive synthetic applications, it is imperative to store the compound under refrigerated (2-8°C), dark, and dry conditions , preferably under an inert atmosphere. Incompatible materials such as strong acids, bases, and oxidizing agents must be avoided.

The implementation of a systematic forced degradation study, as outlined in this guide, is a critical step for any laboratory using this compound. It not only validates the recommended storage conditions but also enables the development of a robust, stability-indicating analytical method. Such a method is indispensable for routine quality control, ensuring the purity of the starting material and the reliability of experimental results.

References

-

PubChem. This compound. [Link]

-

PubChem. Methyl 5-bromo-2-methylbenzoate. [Link]

-

Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]

-

The Organic Chemistry Tutor. Mechanism of Ester Hydrolysis. [Link]

-

Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

- Higuchi, T., & Miki, T. (1961). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Journal of Bacteriology, 81(2), 194–200.

-

University of Calgary. Ch20: Hydrolysis of Esters. [Link]

- Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.

- Wolszczak, M., et al. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method. International Journal of Molecular Sciences, 23(6), 3328.

-

International Journal of Pharmaceutical Sciences and Research. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

-

Quora. Can methyl benzoate be hydrolyzed?. [Link]

-

Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]

-

ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

-

ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

-

Galbraith Laboratories, Inc. Forced Degradation Testing. [Link]

-

Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

-

PubMed. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

-

Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

-

National Institutes of Health. Perspective on halogenated organic compounds. [Link]

-

ResearchGate. Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]

-

ResearchGate. Direct analysis of aromatic pollutants using HPLC-FLD/DAD for monitoring biodegradation processes. [Link]

Sources

- 1. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 2. DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. galbraith.com [galbraith.com]

- 10. sgs.com [sgs.com]

- 11. ijmr.net.in [ijmr.net.in]

The Strategic Utility of Methyl 5-bromo-2-ethylbenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Methyl 5-bromo-2-ethylbenzoate, a substituted aromatic compound, represents a key building block with significant, yet not fully exploited, potential in medicinal chemistry. Its unique arrangement of functional groups—a reactive bromine atom, a lipophilic ethyl group, and a modifiable methyl ester—offers a powerful platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the potential applications of this compound, grounded in established chemical principles and analogous transformations of related bioactive molecules. We will delve into its synthetic utility, propose strategic applications in the development of targeted therapies, and provide exemplary protocols to illustrate its practical implementation in a research setting.

Physicochemical Properties and Reactivity Profile

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H11BrO2 | PubChem[2] |

| Molecular Weight | 243.10 g/mol | PubChem[2] |

| Boiling Point | 300.9±30.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.378±0.06 g/cm3 (Predicted) | ChemicalBook[1] |

| Storage | Sealed in dry, Room Temperature | ChemicalBook[1] |

The reactivity of this compound is primarily dictated by its three key functional groups:

-

The Bromine Atom: This halogen serves as a versatile synthetic handle for a wide array of cross-coupling reactions, most notably Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. These reactions are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl moieties. This allows for extensive exploration of the chemical space around the benzoate core to optimize interactions with biological targets.

-

The Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, hydroxamic acids, or other esters. This functionality is crucial for tailoring the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its solubility, metabolic stability, and ability to form key interactions with a target protein.

-

The Ethyl Group: The ethyl group ortho to the ester contributes to the molecule's lipophilicity and can influence its conformational preferences. This can be important for optimizing binding to hydrophobic pockets within a target protein and can also impact the molecule's overall ADME (absorption, distribution, metabolism, and excretion) profile.

Potential Applications in Drug Discovery and Development

The strategic placement of these functional groups makes this compound a promising starting material for the synthesis of several classes of therapeutic agents.

Kinase Inhibitors: A Scaffold for Targeted Cancer Therapy

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Small molecule kinase inhibitors have emerged as a significant class of targeted therapies.[3] The structural motifs present in this compound make it an attractive scaffold for the synthesis of kinase inhibitors.

The bromine atom allows for the introduction of various heterocyclic systems, which are common features of many kinase inhibitors, via cross-coupling reactions.[4] For instance, coupling with a boronic acid derivative of a pyridine, pyrimidine, or thiazole can generate core structures known to interact with the hinge region of the kinase active site. The subsequent modification of the methyl ester to an amide can introduce hydrogen bond donors and acceptors that further enhance binding affinity and selectivity.

Caption: Proposed synthetic workflow for a kinase inhibitor from this compound.

Anti-Diabetic Agents: A Gateway to SGLT2 Inhibitors

The structurally related compound, 5-Bromo-2-methylbenzoic acid, is a known intermediate in the synthesis of canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.[5] This precedent strongly suggests that this compound could serve as a valuable starting material for the development of novel SGLT2 inhibitors or other anti-diabetic agents. The core bromo-benzoate structure can be elaborated through a series of reactions to construct the complex C-glycoside pharmacophore characteristic of this class of drugs.

Heterocyclic Scaffolds for Diverse Therapeutic Areas

The reactivity of the bromine atom on the aromatic ring opens the door to the synthesis of a wide variety of heterocyclic compounds with potential applications in various therapeutic areas. For example, intramolecular cyclization reactions or multi-component reactions involving the bromo-benzoate core could be employed to construct novel benzothiazines, benzoxazines, or other fused heterocyclic systems.[6][7] These scaffolds are present in numerous biologically active molecules, including anti-cancer, anti-inflammatory, and anti-microbial agents.

Caption: General scheme for the synthesis of bioactive heterocycles.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a laboratory setting. These are generalized procedures and may require optimization for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

-

Base (e.g., K2CO3, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent and the palladium catalyst to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Ester Hydrolysis to Carboxylic Acid

This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

-

This compound derivative (from Protocol 1)

-

Base (e.g., LiOH or NaOH, 2-4 equivalents)

-

Solvent (e.g., THF/water or Methanol/water mixture)

-

Acid (e.g., 1M HCl)

Procedure:

-

Dissolve the ester in the solvent mixture in a round-bottom flask.

-

Add the aqueous solution of the base and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to 0 °C and carefully acidify with the acid until the pH is acidic (pH ~2-3).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Conclusion: A Promising Future in Drug Discovery

This compound is a strategically functionalized building block with considerable potential for the synthesis of novel therapeutic agents. Its utility in constructing complex molecular architectures, particularly in the realms of kinase inhibitors and other heterocyclic scaffolds, makes it a valuable tool for medicinal chemists. The protocols and synthetic strategies outlined in this guide provide a foundation for researchers to explore the full potential of this versatile compound in the ongoing quest for new and effective medicines.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Arshad, N., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o955. Retrieved from [Link]

-

Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). Methyl 5-bromo-2-methylbenzoate (C007B-211567). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2-[11C]methoxy-3-methoxybenzamide. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. Retrieved from [Link]

-

Taylor & Francis Online. (2023). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

-

MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2023). Recent Progress in the Development of Anticancer Agents. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-2-(methylsulfonamido)benzoate. Retrieved from [Link]

-

PubMed. (2021). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Retrieved from [Link]

-

Bentham Science. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved from [Link]

-

Anti-Cancer Agents in Medicinal Chemistry. (2024). Vol 24, No 7 (2024). Retrieved from [Link]

-

CP Lab Safety. (n.d.). METHYL 5-BROMO-2-(METHYLSULFONAMIDO)BENZOATE, 95% Purity, C9H10BrNO4S, 250 mg. Retrieved from [Link]

-

Dana Bioscience. (n.d.). Ethyl 5-amino-3-bromo-2-methylbenzoate 250mg. Retrieved from [Link]

-

R Discovery. (n.d.). Methyl Benzoates Research Articles. Retrieved from [Link]

Sources

- 1. 5-broMo-2-ethylbenzoic acid Methyl ester | 439937-54-9 [chemicalbook.com]

- 2. This compound | C10H11BrO2 | CID 44226584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]

Methyl 5-bromo-2-ethylbenzoate: A Versatile Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Benzoates in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in the generation of novel lead compounds. By screening collections of low molecular weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields highly ligand-efficient starting points for optimization. Within the vast landscape of chemical fragments, halogenated aromatic compounds, particularly substituted bromobenzoates, represent a class of privileged scaffolds. Methyl 5-bromo-2-ethylbenzoate emerges as a fragment of significant strategic value, offering a unique combination of features that are highly advantageous for medicinal chemists.

This technical guide provides a comprehensive overview of this compound as a key fragment in drug discovery. We will delve into its physicochemical properties, synthesis, and, most importantly, its application in the elaboration of more complex drug candidates through modern synthetic methodologies. This document will serve as a practical resource for researchers aiming to leverage this versatile building block in their drug discovery programs.

Physicochemical Properties and Structural Features

This compound is a disubstituted benzene ring possessing a bromine atom, an ethyl group, and a methyl ester functionality.[1] This specific arrangement of substituents confers a unique set of properties that are highly desirable in a fragment context.

| Property | Value | Source |

| Molecular Formula | C10H11BrO2 | PubChem[1] |

| Molecular Weight | 243.10 g/mol | PubChem[1] |

| CAS Number | 439937-54-9 | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bonds | 3 | PubChem[1] |

The bromine atom at the 5-position is a key feature, serving as a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic and predictable elaboration of the fragment, a cornerstone of the FBDD approach. Furthermore, the presence of a bromine atom is particularly advantageous in crystallographic fragment screening, as its anomalous scattering properties can aid in the unambiguous identification of the fragment's binding pose within a protein active site.

The ethyl group at the 2-position provides a degree of steric bulk and lipophilicity, which can be crucial for establishing favorable interactions within hydrophobic pockets of a target protein. Its non-planar nature, compared to a methyl group, can also influence the conformational preferences of the molecule. The methyl ester at the 1-position acts as a polar group and a potential hydrogen bond acceptor, contributing to the fragment's solubility and binding interactions.

Synthesis of this compound

Part 1: Bromination of 2-Ethylbenzoic Acid

This reaction proceeds via electrophilic aromatic substitution. The ethyl group is an ortho-, para-director; however, the carboxylic acid is a meta-director. The substitution pattern will be influenced by the reaction conditions. To favor bromination at the 5-position (para to the ethyl group and meta to the carboxylic acid), specific conditions are employed.

Experimental Protocol:

-

In a reaction vessel, dissolve 2-ethylbenzoic acid in concentrated sulfuric acid at room temperature.

-

Slowly add bromine dropwise to the stirred solution over a period of 10-20 minutes.

-